Alrestatin

Aldose Reductase Diabetic Complications Enzyme Inhibition

Alrestatin is the first orally bioavailable aldose reductase inhibitor (ARI) to enter clinical trials. Its moderate potency (IC50 ∼1.0–1.5 µM for rat lens enzyme) makes it an ideal reference compound for in vitro enzyme inhibition assays. The unique 'double-decker' binding mode revealed by X‑ray crystallography enables active‑site plasticity studies not possible with single‑site inhibitors like Zenarestat. With a short serum half‑life (~1 hour) and near‑complete 24‑hour urinary excretion, it offers precise temporal control for acute in vivo pharmacological experiments. The sodium salt form (CAS 51876‑97‑2) enables aqueous formulation without DMSO, a key differentiator from Epalrestat.

Molecular Formula C14H9NO4
Molecular Weight 255.22 g/mol
CAS No. 51411-04-2
Cat. No. B1664801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlrestatin
CAS51411-04-2
SynonymsAlrestatin;  AY-22284;  AY 22284;  AY22284;  Alrestatin free acid
Molecular FormulaC14H9NO4
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O
InChIInChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17)
InChIKeyGCUCIFQCGJIRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alrestatin CAS 51411-04-2: Aldose Reductase Inhibitor Reference Standard


Alrestatin (AY-22,284) is a small-molecule aldose reductase inhibitor (ARI) belonging to the isoquinolone-derived carboxylic acid class [1]. It was the first orally bioavailable ARI to enter clinical trials in the late 1970s [2]. Alrestatin is primarily employed as a pharmacological tool compound to probe the polyol pathway's role in diabetic complications, particularly diabetic neuropathy and cataractogenesis [1].

Why Alrestatin Cannot Be Casually Substituted for Other Aldose Reductase Inhibitors


Aldose reductase inhibitors (ARIs) are not a homogeneous class. Alrestatin's utility as a research tool and its historical clinical profile are defined by specific quantitative parameters—enzyme inhibition potency, isoform selectivity, in vivo pharmacokinetics, and distinct clinical trial outcomes—that differ markedly from other ARIs like Epalrestat, Sorbinil, Tolrestat, Ponalrestat, or Zopolrestat [1]. Procuring a generic 'aldose reductase inhibitor' without considering these dimensions risks experimental irreproducibility or invalid comparative analysis [2]. The following sections detail the precise, evidence-based differentiators that guide scientific selection.

Quantitative Differentiation of Alrestatin: Comparative Potency, Selectivity, and PK Evidence


Aldose Reductase Inhibitory Potency (IC50) Comparison: Alrestatin vs. Later-Generation ARIs

Alrestatin is a moderate-potency ARI. Its reported IC50 for rat lens aldose reductase ranges from 1.0 µM to 1.5 µM [1][2], whereas more modern inhibitors such as Epalrestat (10 nM), Ponalrestat (7-30 nM), Tolrestat (23.9 nM), and Zopolrestat (3.1 nM) exhibit significantly higher potency (lower IC50 values) [3][4]. This quantitative difference in primary target engagement is the most fundamental differentiator. For human placenta enzyme, Alrestatin's IC50 is 1.0 µM for the purified form, but markedly lower (>50 µM) for the crude form, a phenomenon not observed for rat lens enzyme [1]. Epalrestat, in contrast, displays consistent high potency against human placenta enzyme (IC50 = 25 nM) [3].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Aldose Reductase vs. Aldehyde Reductase Selectivity: Alrestatin's Distinct Profile

Alrestatin exhibits moderate selectivity for aldose reductase (ALR2) over the related enzyme aldehyde reductase (ALR1). The reported IC50 for rat kidney aldehyde reductase is 58 µM, yielding a selectivity ratio of approximately 39-fold for the rat lens enzyme (IC50 = 1.5 µM) . This contrasts with Zenarestat, which shows a much larger selectivity window (IC50 for rat ALR2 = 7.5 nM vs. ALR1 = 2.4 µM; ~320-fold) [1], and Sorbinil, which exhibits nearly equal potency against both enzymes in some assays [2]. Alrestatin's moderate selectivity makes it useful for studies where some ALR1 inhibition is acceptable or desirable, whereas Zenarestat would be chosen for stringent ALR2-specific interrogation.

Enzyme Selectivity Aldehyde Reductase Off-Target Effects

In Vivo Efficacy in Diabetic Polyneuropathy: Placebo-Controlled Clinical Trial Data for Alrestatin

Alrestatin is distinguished by early clinical trial data from a double-blind, placebo-controlled study in 30 patients with diabetic polyneuropathy [1]. This trial demonstrated significant improvements favoring Alrestatin over placebo across multiple neurophysiological variables, including sensory threshold determinations for vibratory, tactile, and thermal stimuli, and conduction velocity measurements [1]. In contrast, Epalrestat's clinical development focused on symptomatic improvement in subjective neuropathy symptoms and heart rate variability, with marketing approval in Japan, China, and India based on different endpoints [2]. Sorbinil and Tolrestat, while showing benefits in some trials, were withdrawn due to toxicity concerns (hypersensitivity reactions and hepatic toxicity, respectively) [3]. Alrestatin's clinical dataset, while limited, provides a unique comparator for the earliest clinical exploration of the sorbitol pathway hypothesis.

Diabetic Neuropathy Clinical Trial Nerve Conduction

Pharmacokinetic Profile: Rapid Clearance and Urinary Excretion of Alrestatin

Alrestatin exhibits a distinct pharmacokinetic profile characterized by a short serum half-life of approximately 1 hour and near-complete urinary excretion (99%) within 24 hours following intravenous administration [1]. Oral administration yields peak serum levels approximately 3-fold lower than intravenous dosing [1]. This contrasts sharply with Epalrestat, which has a longer half-life suitable for once-daily oral dosing in clinical use [2]. Alrestatin's rapid clearance makes it less suitable for chronic in vivo studies requiring sustained target engagement but positions it as a useful tool for acute pharmacological intervention studies where rapid washout is desired.

Pharmacokinetics Half-Life Drug Clearance

Structural and Binding Mode Differentiation: Unique 'Double-Decker' Binding to Aldose Reductase

X-ray crystallography studies have revealed an unusual binding mode for Alrestatin: two inhibitor molecules can bind simultaneously to a single mutant (C298A/W219Y) human aldose reductase active site in a 'double-decker' arrangement at 1.8 Å resolution [1]. This is in stark contrast to the binding mode of Zenarestat, which occupies the active site as a single molecule in a well-defined pocket, as revealed by its own 2.5 Å crystal structure with human recombinant AR [2]. This fundamental difference in binding stoichiometry and geometry provides a unique structural rationale for Alrestatin's distinct biochemical and pharmacological profile, making it a valuable probe for studying AR active site plasticity.

X-ray Crystallography Binding Mode Structure-Based Drug Design

Formulation and Solubility: Alrestatin Free Acid vs. Sodium Salt

Alrestatin is available as both the free acid (CAS 51411-04-2) and the sodium salt (CAS 51876-97-2). The free acid has a molecular weight of 255.23 and a DMSO solubility of 50 mg/mL (195.90 mM) . The sodium salt (MW 277.21) is specifically described as enhancing water solubility for biological applications [1]. This contrasts with Epalrestat (MW 319.40), which has lower DMSO solubility (up to 5 mg/mL) and is not typically formulated as a salt for improved aqueous solubility [2]. For in vivo studies requiring aqueous formulation without DMSO, Alrestatin sodium offers a distinct practical advantage over Epalrestat and other ARIs that lack a readily available salt form.

Solubility Formulation In Vivo Dosing

Optimal Research and Industrial Use Cases for Alrestatin Based on Differentiated Evidence


Reference Standard for Moderate-Potency Aldose Reductase Inhibition in In Vitro Assays

Alrestatin is ideally suited as a reference compound in in vitro enzyme inhibition assays when a moderate potency ARI is required. Its IC50 of ~1.0-1.5 µM for rat lens enzyme provides a benchmark for comparing novel inhibitors [1]. Its distinct sensitivity to enzyme purification state (crude vs. purified human placenta enzyme) also makes it a unique probe for studying enzyme-associated factors that modulate inhibitor sensitivity [1].

Pharmacological Tool for Acute In Vivo Studies Requiring Rapid Systemic Clearance

Due to its short serum half-life (~1 hour) and near-complete 24-hour urinary excretion, Alrestatin is an excellent choice for acute in vivo pharmacological studies where rapid compound washout is desired [2]. This profile allows for precise temporal control of target engagement, which is advantageous for experiments examining the acute effects of polyol pathway inhibition.

Structural Biology Probe for Investigating Aldose Reductase Active Site Plasticity

Alrestatin's unique 'double-decker' binding mode, as revealed by X-ray crystallography, makes it a valuable tool for structural biologists studying aldose reductase active site dynamics and plasticity [3]. It can be used in co-crystallization studies to explore alternative ligand binding modes that are not accessible with single-site inhibitors like Zenarestat [4].

In Vivo Aqueous Formulation Studies Using Alrestatin Sodium Salt

For researchers requiring an ARI that can be formulated in aqueous solutions for in vivo administration (e.g., intravenous or intraperitoneal injection) without the use of DMSO or other organic solvents, Alrestatin sodium salt (CAS 51876-97-2) is the preferred choice [5]. This formulation advantage is a key differentiator from Epalrestat, which has lower DMSO solubility and no widely available salt form [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alrestatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.